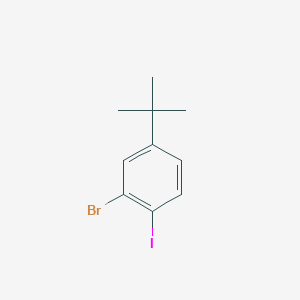

3-Bromo-4-iodo-tert-butylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-iodo-tert-butylbenzene is a chemical compound with the molecular formula C10H12BrI . It contains a total of 24 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 24 bond(s), 12 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .Applications De Recherche Scientifique

Synthesis and Derivative Preparation

- Derivatives Synthesis : 3-Bromo-4-iodo-tert-butylbenzene has been used in the synthesis of various derivatives. For instance, its utility is demonstrated in the preparation of arylphosphines, as shown in the preparation of 1,3-di-tert-butylbenzene derivatives (Komen & Bickelhaupt, 1996).

Reaction Mechanisms and Kinetics

- Solvent Effects on Reactions : The solvent's role in the lithium-bromine exchange reactions of aryl bromides, such as 1-bromo-4-tert-butylbenzene, has been explored, providing insights into the reactivity and selectivity of these processes (Bailey, Luderer, & Jordan, 2006).

- Bromination Kinetics : A study on the bromination of 1,3,5-tri-tert-butylbenzene revealed the high reaction orders in bromine, elucidating the clustered polybromide anions in transition states and showcasing the complex kinetics involved (Shernyukov et al., 2019).

Catalysis and Chemical Transformations

- Catalytic Applications : In the field of catalysis, this compound derivatives have been used in the synthesis of NCN-type pincer palladium(II) complexes, demonstrating their application in catalyzing reactions like the Mizoroki-Heck reaction (Yamamoto et al., 2008).

Pyrolysis and Thermal Studies

- Thermal Decomposition : The thermal decomposition of related compounds such as tert-butylbenzene has been studied using UV molecular absorption spectroscopy in shock waves, providing valuable data on reaction kinetics and mechanisms (Mueller-Markgraf & Troe, 1988).

Synthesis of Chemical Intermediates

- Intermediate Synthesis : The synthesis of 4-Tert-butylphenylboronic acid, using 1-bromo-4-tert-butylbenzene as a starting material, demonstrates the role of such compounds in producing valuable chemical intermediates (He Quan-guo, 2007).

Organic Chemistry and Aromatic Compounds

- Organic Reactions Mechanisms : Studies on the reaction mechanisms of tert-butylbenzenes, including cracking and contact eliminations, offer deeper insights into the behavior of these aromatic compounds under various conditions (Andréu, Martin, & Noller, 1971).

- Attack of Atomic Carbon : The study of how atomic carbon attacks benzene rings, using tert-butylbenzene as a model, provides a fundamental understanding of reaction pathways in organic chemistry (Armstrong, Zheng, & Shevlin, 1998).

Propriétés

IUPAC Name |

2-bromo-4-tert-butyl-1-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKAPUCNAVBLOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

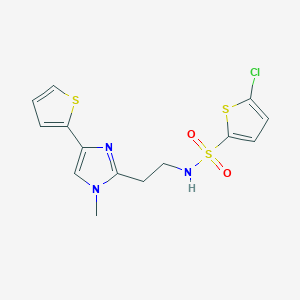

![1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683379.png)

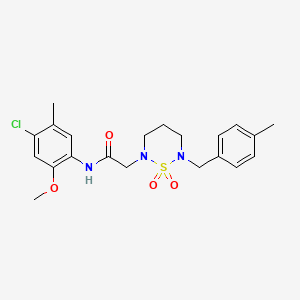

![N-[2-(azepan-1-yl)-5-morpholin-4-ylsulfonylphenyl]-2-chloro-4,6-dimethylpyridine-3-carboxamide](/img/structure/B2683381.png)

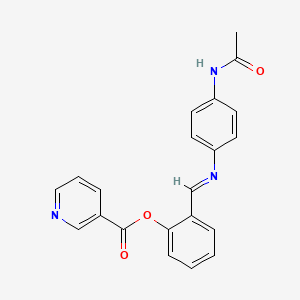

![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2683382.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide](/img/structure/B2683384.png)

![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2683392.png)

![N-ethyl-2-[(quinazolin-4-yl)amino]acetamide](/img/structure/B2683393.png)

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

![2-{[(4-bromophenyl)(cyclobutyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2683399.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683400.png)